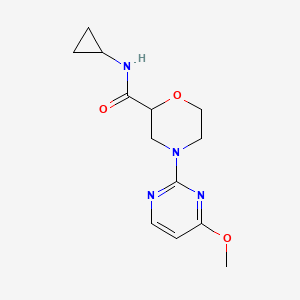![molecular formula C19H22FN5O B15114752 4-Cyclopropyl-6-(3-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-5-fluoropyrimidine](/img/structure/B15114752.png)
4-Cyclopropyl-6-(3-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-5-fluoropyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropyl-6-(3-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-5-fluoropyrimidine is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine core substituted with cyclopropyl, pyridazinyl, and fluorine groups, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropyl-6-(3-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-5-fluoropyrimidine typically involves multiple steps, including the formation of the pyrimidine core, introduction of the cyclopropyl and pyridazinyl groups, and final fluorination. Common synthetic routes may involve:
Cyclopropylation: Introduction of cyclopropyl groups using cyclopropyl halides and appropriate catalysts.
Pyridazinylation: Formation of the pyridazinyl group through cyclization reactions involving hydrazine derivatives.
Fluorination: Introduction of the fluorine atom using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and pyridazinyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the pyridazinyl group, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of cyclopropyl ketones or pyridazinyl oxides.
Reduction: Formation of cyclopropyl alcohols or pyridazinyl amines.
Substitution: Formation of methoxy-substituted pyrimidines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-6-(3-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-5-fluoropyrimidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in critical biological processes, such as DNA replication, protein synthesis, or cell signaling.
Pathways Involved: It may interfere with pathways related to cell growth and proliferation, leading to its potential use as an anticancer agent. Additionally, it may inhibit the activity of specific enzymes, contributing to its antimicrobial or antiviral effects.
Comparison with Similar Compounds
4-Cyclopropyl-6-(3-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-5-chloropyrimidine: Similar structure but with a chlorine atom instead of fluorine.
4-Cyclopropyl-6-(3-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-5-bromopyrimidine: Similar structure but with a bromine atom instead of fluorine.
Uniqueness: The presence of the fluorine atom in 4-Cyclopropyl-6-(3-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-5-fluoropyrimidine imparts unique properties, such as increased lipophilicity and metabolic stability, which may enhance its biological activity and therapeutic potential compared to its chloro and bromo analogs.
Properties
Molecular Formula |
C19H22FN5O |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
4-cyclopropyl-6-[3-[(6-cyclopropylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]-5-fluoropyrimidine |
InChI |
InChI=1S/C19H22FN5O/c20-17-18(14-3-4-14)21-11-22-19(17)25-8-7-12(9-25)10-26-16-6-5-15(23-24-16)13-1-2-13/h5-6,11-14H,1-4,7-10H2 |
InChI Key |
OXRJHCVULBALBT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)OCC3CCN(C3)C4=NC=NC(=C4F)C5CC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-2-oxoethyl]-1,3-oxazolidin-2-one](/img/structure/B15114674.png)
![N-methyl-N-[2-(pyridin-4-yl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B15114677.png)
![3-{[1-(5-Bromopyridine-3-carbonyl)pyrrolidin-3-yl]methoxy}-6-tert-butylpyridazine](/img/structure/B15114684.png)

![N-[1-(pyridin-2-yl)azetidin-3-yl]pyridine-3-carboxamide](/img/structure/B15114701.png)

![4-(1-{Pyrido[3,4-d]pyrimidin-4-yl}piperidine-3-carbonyl)thiomorpholine](/img/structure/B15114720.png)
![1-ethyl-N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B15114726.png)
![1-[2-(1H-pyrazol-1-yl)ethyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B15114728.png)
![4-cyclopropyl-3-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl}-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B15114729.png)
![5-Fluoro-2,4-dimethyl-6-{[1-(pyrimidin-4-yl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B15114732.png)
![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-(3-{[(6-methylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)ethan-1-one](/img/structure/B15114743.png)
![1-(1-ethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B15114759.png)
![2-[3-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)pyrrolidin-1-yl]-5-methylpyrimidine](/img/structure/B15114781.png)
